molecular formula C8H13ClO2S B15262792 Cyclooct-2-ene-1-sulfonyl chloride

Cyclooct-2-ene-1-sulfonyl chloride

Cat. No.: B15262792
M. Wt: 208.71 g/mol
InChI Key: KCMRPQGMBORELC-XQRVVYSFSA-N
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Description

Cyclooct-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C8H13ClO2S It is a sulfonyl chloride derivative of cyclooctene, characterized by the presence of a sulfonyl chloride group attached to the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-2-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclooctene with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

Cyclooctene+Chlorosulfonic AcidCyclooct-2-ene-1-sulfonyl chloride+Hydrogen Chloride\text{Cyclooctene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrogen Chloride} Cyclooctene+Chlorosulfonic Acid→Cyclooct-2-ene-1-sulfonyl chloride+Hydrogen Chloride

The reaction is usually carried out at low temperatures to prevent side reactions and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

    Addition Reactions: Often performed under mild conditions with halogens or hydrogen halides.

    Oxidation Reactions: Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Halogenated Derivatives: Formed by addition reactions with halogens.

Scientific Research Applications

Cyclooct-2-ene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in bioorthogonal chemistry for labeling and imaging studies. The compound’s reactivity with tetrazines makes it useful for bioorthogonal labeling of proteins and other biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of cyclooct-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various sulfonyl derivatives. The double bond in the cyclooctene ring can participate in addition reactions, further expanding the compound’s reactivity profile.

Molecular Targets and Pathways

In biological systems, this compound can target specific biomolecules through bioorthogonal reactions. The compound’s ability to react with tetrazines in an inverse electron-demand Diels-Alder reaction allows for selective labeling of proteins and other biomolecules, facilitating imaging and tracking studies in live cells and tissues.

Comparison with Similar Compounds

Cyclooct-2-ene-1-sulfonyl chloride can be compared with other similar compounds, such as:

    Cyclooctyne: Known for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

    Cyclooct-2-ene: The parent compound without the sulfonyl chloride group, used in various organic synthesis reactions.

    Sulfonyl Chlorides: A broader class of compounds with similar reactivity, used in the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Uniqueness

This compound is unique due to the presence of both a reactive sulfonyl chloride group and a double bond in the cyclooctene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

(2Z)-cyclooct-2-ene-1-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4-

InChI Key

KCMRPQGMBORELC-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)S(=O)(=O)Cl

Canonical SMILES

C1CCC=CC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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